molecular formula C27H42N10O7 B15285893 (S)-N-((S)-1-(((S)-1-(((S)-1-Amino-3-(1H-indol-3-yl)-1-oxoPropan-2-yl)amino)-1-oxoPropan-2-yl)amino)-3-hydroxy-1-oxoPropan-2-yl)-2-((2S,3R)-2-amino-3-hydroxybutanamido)-5-guanidinopentanamide

(S)-N-((S)-1-(((S)-1-(((S)-1-Amino-3-(1H-indol-3-yl)-1-oxoPropan-2-yl)amino)-1-oxoPropan-2-yl)amino)-3-hydroxy-1-oxoPropan-2-yl)-2-((2S,3R)-2-amino-3-hydroxybutanamido)-5-guanidinopentanamide

Cat. No.: B15285893
M. Wt: 618.7 g/mol
InChI Key: LNQSOPRLNRSQRD-UHFFFAOYSA-N
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Description

This compound is a structurally complex peptidomimetic molecule featuring:

  • Multiple chiral centers (S and 2S,3R configurations) critical for stereospecific interactions.
  • Guanidinopentanamide group, which enhances solubility and may facilitate interactions with negatively charged biomolecules (e.g., nucleic acids or phosphorylated proteins).

The compound’s design likely targets enzymatic pathways or protein-protein interactions, given its resemblance to natural peptide substrates. Its synthesis would involve sequential peptide coupling and protection/deprotection strategies, as seen in analogous peptidomimetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Amino Acid Coupling: The initial step involves coupling amino acids using peptide bond formation techniques.

    Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites. These groups are later removed to reveal the functional groups.

    Indole Incorporation: The indole ring is introduced through specific reactions that ensure its proper attachment to the peptide chain.

    Final Assembly: The final steps involve assembling the intermediate compounds into the target molecule under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by performing repetitive coupling and deprotection steps. These machines can handle large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in substitution reactions, forming new bonds with other molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups typically yields ketones or aldehydes, while reduction of carbonyl groups results in alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its structure allows it to interact with various biological molecules, making it useful in studying protein-ligand interactions.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs.

    Industry: It can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or activating their functions. The indole ring can interact with aromatic residues in proteins, further influencing their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Feature Target Compound Compound from Compound 5a–y ()
Core Structure Peptidomimetic backbone with indole and guanidine Peptidomimetic with indole and oxirane N-substituted indol-3-yl derivatives with adamantane
Key Functional Groups Guanidinopentanamide, hydroxypropanamido Oxiran-2-yl, methylphenyl Adamantane, oxoacetyl chloride
Synthesis Strategy Likely stepwise peptide coupling Oxirane ring formation via epoxidation Adamantane coupling via oxalyl chloride
Biological Target Hypothesized: Protease inhibition or signaling modulation Immunoproteasome inhibition Anticancer/antimicrobial (unconfirmed)
Solubility High (guanidine and polar residues) Moderate (aromatic groups) Low (adamantane hydrophobicity)

Key Differences

Backbone Complexity : The target compound’s extended peptide chain contrasts with the simpler adamantane-linked indoles in , which may limit its membrane permeability compared to smaller heterocycles .

Therapeutic Potential: While highlights ferroptosis inducers (e.g., small molecules) for oral cancer, the target compound’s peptidomimetic structure suggests a different mechanism, such as allosteric enzyme modulation .

Research Findings

  • Activity Against Enzymes : Similar peptidomimetics (e.g., ) show protease inhibition via substrate mimicry, suggesting the target compound may inhibit trypsin-like proteases or caspases .
  • Stability: Peptidomimetics with hydroxy and amide groups (as in the target) exhibit enhanced serum stability compared to linear peptides, as noted in .
  • Toxicity Profile : Guanidine-containing compounds often display higher cytotoxicity at elevated concentrations, a trait shared with ’s benzo[h]chromene derivatives .

Biological Activity

The compound (S)-N-((S)-1-(((S)-1-(((S)-1-Amino-3-(1H-indol-3-yl)-1-oxoPropan-2-yl)amino)-1-oxoPropan-2-yl)amino)-3-hydroxy-1-oxoPropan-2-yl)-2-((2S,3R)-2-amino-3-hydroxybutanamido)-5-guanidinopentanamide is a complex molecule with potential biological activity. This article aims to explore its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S, with a significant emphasis on its indole structure, which is known for various biological activities. The compound's intricate structure suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its ability to interact with specific biological pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory, anticancer, and neuroprotective effects. The presence of the indole moiety is particularly noteworthy as it is associated with modulation of neurotransmitter systems and has been linked to antidepressant and anxiolytic effects.

Therapeutic Applications

  • Anti-inflammatory Effects : Studies have shown that indole derivatives can significantly reduce inflammation markers in various models. For instance, a related compound demonstrated a dose-dependent inhibition of edema in animal models, suggesting that our compound may exhibit similar properties .
  • Anticancer Potential : The compound's structural features may allow it to act as a histone deacetylase inhibitor (HDACI), which has been linked to the regulation of gene expression involved in cancer progression. In vitro studies on similar compounds have shown promising results against various cancer cell lines, including breast and prostate cancers .
  • Neuroprotective Effects : Given the role of indoles in modulating neurotransmitter systems, this compound might also possess neuroprotective properties. Research into related compounds has indicated potential benefits in models of neurodegenerative diseases .

Case Study 1: Anti-inflammatory Activity

A study evaluated a structurally similar indole derivative's effect on inflammation in rats. The results indicated significant reductions in paw edema at doses of 50 mg/kg and 100 mg/kg compared to controls, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that an analog of the compound exhibited IC50 values ranging from 530 nM to 610 nM against HeLa cells. This suggests that our compound may possess comparable anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
Anti-inflammatoryIndole derivative44% reduction in edema at 50 mg/kg
AnticancerHDACI analogIC50 = 530 nM against HeLa cells
NeuroprotectiveIndole-basedPromising results in neurodegeneration

Q & A

Basic Research Questions

Q. What are the critical steps for ensuring stereochemical fidelity during the multi-step synthesis of this compound?

  • Methodological Answer :

  • Use chiral auxiliaries or enantioselective catalysts to preserve stereochemistry at each step.
  • Monitor reaction progress using chiral HPLC or circular dichroism (CD) spectroscopy.
  • Validate intermediate configurations via 2D NMR (e.g., NOESY, COSY) or X-ray crystallography .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this peptide?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • 1H/13C NMR with DEPT and HSQC experiments to resolve overlapping signals.
  • FT-IR to confirm functional groups (e.g., amide bonds, guanidine) .

Q. How can researchers mitigate hydrolysis risks during synthesis, given the compound’s labile amide bonds?

  • Methodological Answer :

  • Use anhydrous conditions and inert atmospheres (N2/Ar).
  • Optimize pH to avoid base- or acid-catalyzed degradation.
  • Employ low-temperature reactions for sensitive steps .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Reverse-phase HPLC with C18 columns and gradient elution.
  • Ion-exchange chromatography to leverage the guanidine group’s basicity.
  • Lyophilization for final isolation .

Advanced Research Questions

Q. How can Bayesian optimization improve the yield of low-efficiency steps in the synthesis pathway?

  • Methodological Answer :

  • Define reaction parameters (e.g., temperature, solvent, catalyst loading) as variables.
  • Use a Gaussian process model to iteratively predict optimal conditions.
  • Validate predictions with small-scale parallel reactions .

Q. What computational approaches can predict the compound’s binding affinity to biological targets (e.g., proteases)?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Glide) to screen potential targets.
  • Molecular dynamics (MD) simulations to assess binding stability.
  • QSAR models trained on indole-containing peptide datasets .

Q. How to resolve contradictions in reported biological activities of structurally similar indole-peptides?

  • Methodological Answer :

  • Conduct meta-analysis of assay conditions (e.g., cell lines, buffer pH).
  • Validate purity via LC-MS and eliminate batch variability.
  • Use orthogonal assays (e.g., SPR, ITC) to confirm binding .

Q. What strategies enable the study of this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulate gastric/plasma environments using pepsin or trypsin.
  • Monitor degradation via UPLC-MS at 37°C over 24–72 hours.
  • Stabilize with cyclodextrin encapsulation or PEGylation .

Q. How can machine learning accelerate the identification of structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Train models on public datasets (e.g., ChEMBL) for indole derivatives.
  • Generate synthetic analogs via fragment-based design.
  • Prioritize candidates using SHAP (SHapley Additive exPlanations) analysis .

Q. What experimental controls are essential when assessing this compound’s cytotoxicity in cancer cell lines?

  • Methodological Answer :
  • Include positive controls (e.g., cisplatin) and vehicle controls (DMSO).
  • Measure mitochondrial membrane potential (JC-1 assay) to differentiate apoptosis from necrosis.
  • Validate target engagement via Western blot or CRISPR knockdown .

Q. Data Contradiction & Validation

Q. How to address discrepancies in reported NMR chemical shifts for similar peptides?

  • Methodological Answer :
  • Compare solvent systems (DMSO-d6 vs. CDCl3) and pH effects.
  • Re-run spectra under standardized conditions.
  • Cross-reference with predicted shifts (e.g., ChemDraw NMR tool) .

Q. What protocols validate the absence of endotoxins in cell-based assays?

  • Methodological Answer :
  • Use Limulus Amebocyte Lysate (LAL) testing.
  • Pre-treat compounds with polymyxin B to neutralize endotoxins.
  • Include endotoxin-spiked controls to confirm assay sensitivity .

Q. Synthetic Biology & Engineering

Q. Can enzymatic methods replace traditional chemical synthesis for this compound’s backbone?

  • Methodological Answer :
  • Screen ligases (e.g., sortase A) for peptide bond formation.
  • Optimize codon usage for heterologous expression in E. coli or yeast.
  • Compare yields to chemical synthesis benchmarks .

Properties

Molecular Formula

C27H42N10O7

Molecular Weight

618.7 g/mol

IUPAC Name

2-[(2-amino-3-hydroxybutanoyl)amino]-N-[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C27H42N10O7/c1-13(23(41)36-19(22(29)40)10-15-11-33-17-7-4-3-6-16(15)17)34-25(43)20(12-38)37-24(42)18(8-5-9-32-27(30)31)35-26(44)21(28)14(2)39/h3-4,6-7,11,13-14,18-21,33,38-39H,5,8-10,12,28H2,1-2H3,(H2,29,40)(H,34,43)(H,35,44)(H,36,41)(H,37,42)(H4,30,31,32)

InChI Key

LNQSOPRLNRSQRD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N)O

Origin of Product

United States

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